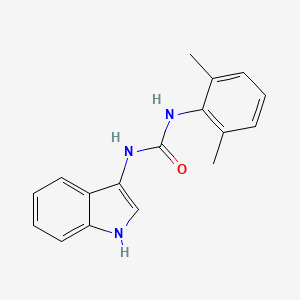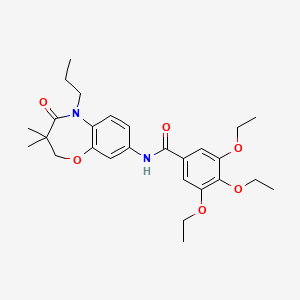![molecular formula C22H22N2O4 B2741179 N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide CAS No. 1705971-50-1](/img/structure/B2741179.png)
N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide is a complex organic compound characterized by its unique structural configuration, which includes a spiro structure—a type of molecule where two rings are joined at a single atom. The presence of the isobenzofuran and piperidin rings contributes to the compound's stability and reactivity, making it a significant candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors. Here's a general synthetic route:
Formation of the isobenzofuran ring: This can be achieved through the cyclization of ortho-alkynyl benzamides.
Synthesis of the spiro compound: The isobenzofuran is subjected to a spiro cyclization reaction with appropriate piperidin derivatives, facilitated by acidic or basic catalysts.
Formation of the oxo-ethyl linker: The spiro compound is then reacted with acetic anhydride to form the oxo-ethyl linker group.
Introduction of the phenylacetamide group: The final step involves acylation with 4-acetamidobenzyl chloride under basic conditions to complete the synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound would follow similar synthetic steps but optimized for larger batch sizes. This involves using high-efficiency catalytic systems, continuous flow reactors to maintain reaction conditions, and automation for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized at the spiro ring junction, typically using reagents like hydrogen peroxide or peracids.
Reduction: The ketone groups within the structure can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylacetamide part can undergo electrophilic aromatic substitution reactions, introducing different substituents depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for electrophilic aromatic substitution.
Major Products
The products of these reactions vary based on the reagents and conditions used but typically include altered versions of the parent compound with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide is studied for its reactivity and potential use as a building block for more complex molecules.
Biology and Medicine
In biological research, this compound is examined for its potential pharmacological effects. Its unique structure may interact with specific biological targets, making it a candidate for drug discovery, especially in the treatment of neurological disorders due to the presence of the piperidin ring, which is a common moiety in many CNS-active drugs.
Industry
Industrially, the compound could be used in materials science for the development of advanced polymers or as a precursor for dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The specific mechanism by which N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide exerts its effects is largely dependent on its application. For instance, in medicinal chemistry, it might interact with specific protein targets or enzymes, modulating their activity. The spiro and piperidin rings likely play crucial roles in binding to these targets, influencing the biological pathway involved.
Comparison with Similar Compounds
When compared to other spiro compounds, N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide stands out due to its dual oxo groups and phenylacetamide moiety. This provides a balance of reactivity and stability, making it unique.
Similar Compounds
Spiro[isobenzofuran-1,3'-piperidin]-1'-yl derivatives without the phenylacetamide group.
Other spiro compounds with different linking groups, such as spiro[fluorene-9,9'-xanthene] derivatives.
These compounds differ in their functional groups and the resulting chemical properties and applications, but share the fundamental spiro ring system.
That's the lowdown on this fascinating compound! What's next on the agenda?
Properties
IUPAC Name |
N-[4-[2-oxo-2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(25)23-17-9-7-16(8-10-17)13-20(26)24-12-4-11-22(14-24)19-6-3-2-5-18(19)21(27)28-22/h2-3,5-10H,4,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNRQUHIQZERMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2741096.png)
![1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2741097.png)
![11-(2,6-difluorobenzenesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2741098.png)

![4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane](/img/structure/B2741102.png)
![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2741103.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2741109.png)


![2,9-Dioxaspiro[5.5]undecan-3-ylmethanesulfonyl fluoride](/img/structure/B2741112.png)
![methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2741113.png)
![2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)
![3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2741118.png)
